![molecular formula C6H2Cl2N2S B2378761 2,5-Dichlorothiazolo[5,4-b]pyridine CAS No. 857970-66-2](/img/structure/B2378761.png)

2,5-Dichlorothiazolo[5,4-b]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

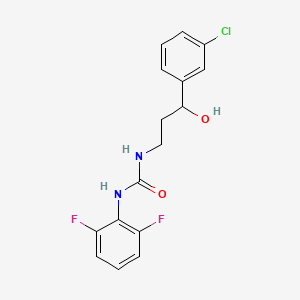

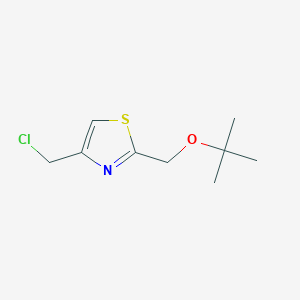

2,5-Dichlorothiazolo[5,4-b]pyridine is a chemical compound with the molecular formula C6H2Cl2N2S. It has a molecular weight of 205.07 . The IUPAC name for this compound is 2,5-dichloro[1,3]thiazolo[5,4-b]pyridine .

Synthesis Analysis

A series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have been designed and synthesized. These thiazolo[5,4-b]pyridines were efficiently prepared in seven steps from commercially available substances in moderate to good yields .Molecular Structure Analysis

The InChI code for this compound is 1S/C6H2Cl2N2S/c7-4-2-1-3-5(10-4)11-6(8)9-3/h1-2H . The InChI key is KOZXLWYJVRDWPI-UHFFFAOYSA-N .Chemical Reactions Analysis

The thiazolo[5,4-b]pyridines were part of a study where they were tested for phosphoinositide 3-kinase (PI3K) enzymatic assay. The results indicated that these N-heterocyclic compounds showed potent PI3K inhibitory activity .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight of 205.07 and its IUPAC name, 2,5-dichloro[1,3]thiazolo[5,4-b]pyridine .Scientific Research Applications

Synthesis and Derivative Formation

2,5-Dichlorothiazolo[5,4-b]pyridine and related compounds are prominently featured in the synthesis of heterocyclic compounds. El‐Hiti (2003) introduced a convenient procedure for forming 2-substituted thiazolopyridines and thiazolopyridine derivatives. The process involves reacting ortho-amino (diisopropyldithiocarbamato) pyridine, carboxylic acid, and phosphorus oxychloride, offering a more straightforward approach than previous methods (El‐Hiti, 2003). Sahasrabudhe et al. (2009) described a one-step synthesis of thiazolo[5,4-b]pyridines from chloronitropyridine and thioamide or thiourea, highlighting the method's capacity to introduce various substituents at the 2-position (Sahasrabudhe et al., 2009).

Structural and Conformational Studies

Research by Karczmarzyk and Malinka (2004) on the crystal and molecular structures of dimethylisothiazolopyridin-3(2H)-one derivatives revealed insights into the compounds' tautomeric forms and conformational dependencies on substituent effects. This study is crucial for understanding the structural properties and potential applications of these compounds in various fields (Karczmarzyk & Malinka, 2004).

Antiproliferative Activities

Poręba et al. (2002) investigated the synthesis of 3-substituted aminoisoxazolo[5,4-b]pyridines and their derivatives, discovering that certain compounds exhibited significant cytotoxic activities against various human and mouse tumor cell lines. These findings underscore the potential therapeutic applications of these compounds in cancer treatment (Poręba et al., 2002).

Electrochromic Polymer Development

Ming et al. (2015) explored thiadiazolo[3,4-c]pyridine as an electron acceptor in the development of donor-acceptor-type electrochromic polymers. The study highlighted the polymer's advantageous properties, such as low bandgap, favorable redox activity, stability, and fast switching time, pointing to its potential in creating novel neutral green electrochromic materials (Ming et al., 2015).

Mechanism of Action

Target of Action

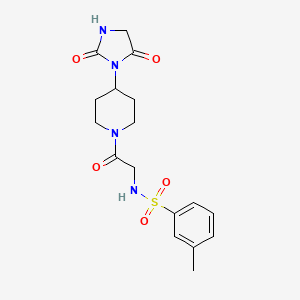

The primary target of AT38433 is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking, which in turn are involved in cancer .

Mode of Action

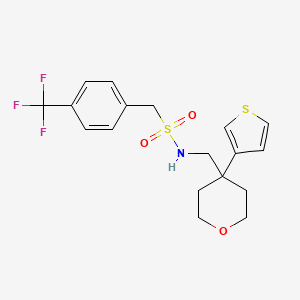

AT38433 interacts with its target, PI3K, by inhibiting its activity. The compound shows potent PI3K inhibitory activity, with an IC50 of a representative compound reaching 3.6 nm . The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity .

Biochemical Pathways

The inhibition of PI3K by AT38433 affects the PI3K/AKT/mTOR pathway, a critical cell signaling pathway involved in cell growth, proliferation, and survival. By inhibiting PI3K, AT38433 can potentially disrupt these cellular processes, leading to the inhibition of tumor growth .

Result of Action

The result of AT38433’s action is the inhibition of PI3K, leading to the disruption of the PI3K/AKT/mTOR pathway. This disruption can lead to the inhibition of cell growth and proliferation, potentially leading to the inhibition of tumor growth .

Biochemical Analysis

Biochemical Properties

2,5-Dichloro-[1,3]thiazolo[5,4-b]pyridine has been found to exhibit potent inhibitory activity against phosphoinositide 3-kinase (PI3K), an enzyme that plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking . The compound interacts with PI3K, leading to changes in the enzyme’s activity .

Cellular Effects

The effects of 2,5-Dichloro-[1,3]thiazolo[5,4-b]pyridine on cells are largely due to its interaction with PI3K. By inhibiting PI3K, the compound can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2,5-Dichloro-[1,3]thiazolo[5,4-b]pyridine involves binding interactions with PI3K, leading to inhibition of the enzyme . This can result in changes in gene expression and other cellular processes .

Properties

IUPAC Name |

2,5-dichloro-[1,3]thiazolo[5,4-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2N2S/c7-4-2-1-3-5(10-4)11-6(8)9-3/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOZXLWYJVRDWPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1N=C(S2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857970-66-2 |

Source

|

| Record name | 2,5-dichloro-[1,3]thiazolo[5,4-b]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(5-Chlorofuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2378682.png)

![N-(benzo[d]thiazol-2-yl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2378690.png)

![2-Amino-3-methoxycarbonyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2378695.png)

![2-Chloro-N-[1-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl]propanamide](/img/structure/B2378696.png)